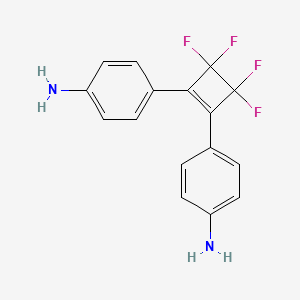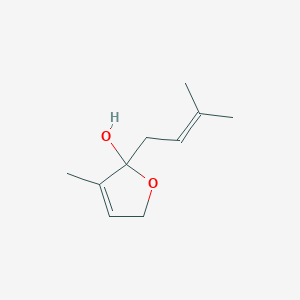
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol is a member of the class of heteroaromatic compounds It is characterized by a furan ring substituted with a 3-methylbut-2-en-1-yl group and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol can be achieved through several methods. One common approach involves the cyclization of suitable acyclic precursors. For example, starting with 5-oxogeraniol or 5-hydroxycitral, cyclization can be induced under acidic conditions to form the furan ring . Another method involves the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid, followed by decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methylbut-2-en-1-yl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-one.
Reduction: Formation of 3-methyl-2-(3-methylbut-2-en-1-yl)-tetrahydrofuran-2-ol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
作用機序
The mechanism of action of 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
3-Methyl-2-(3-methylbut-2-en-1-yl)furan: Similar structure but lacks the hydroxyl group.
3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: Contains a purine ring instead of a furan ring.
Uniqueness
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol is unique due to the presence of both a furan ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
133594-20-4 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
4-methyl-5-(3-methylbut-2-enyl)-2H-furan-5-ol |
InChI |
InChI=1S/C10H16O2/c1-8(2)4-6-10(11)9(3)5-7-12-10/h4-5,11H,6-7H2,1-3H3 |
InChIキー |
MTDYTTVKGSRFCY-UHFFFAOYSA-N |
正規SMILES |
CC1=CCOC1(CC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

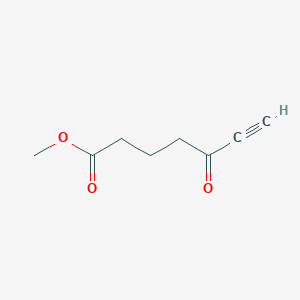
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)

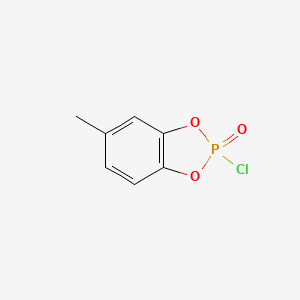
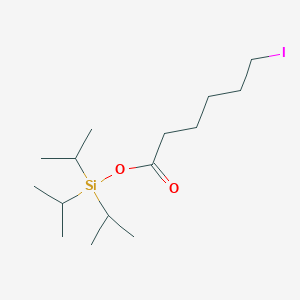
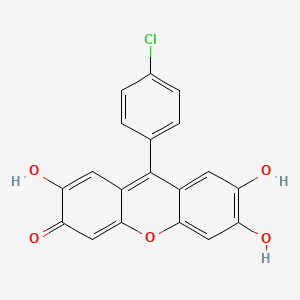
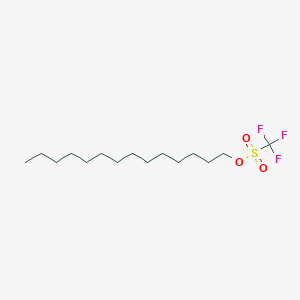

![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
